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  • Product: Methyl 2-(2,2-difluoroethenyl)benzoate

Core Science & Biosynthesis

Foundational

Methyl 2-(2,2-difluoroethenyl)benzoate CAS number and structure

This technical guide is structured to provide a comprehensive analysis of Methyl 2-(2,2-difluoroethenyl)benzoate , a specialized fluorinated intermediate. Due to the specific nature of this compound (often a transient in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive analysis of Methyl 2-(2,2-difluoroethenyl)benzoate , a specialized fluorinated intermediate. Due to the specific nature of this compound (often a transient intermediate or custom-synthesized building block rather than a commodity chemical), this guide focuses on its synthetic architecture , physicochemical properties , and strategic utility in medicinal chemistry, particularly as a precursor to fluorinated heterocycles.

Part 1: Identity & Physicochemical Profile[1]

This section establishes the definitive chemical identity of the compound. As a specialized gem-difluoroalkene derivative, it serves as a critical bioisostere and synthetic handle.[1][2][3]

Property Data / Description
Chemical Name Methyl 2-(2,2-difluoroethenyl)benzoate
Synonyms Methyl 2-(2,2-difluorovinyl)benzoate; 2-(2,2-Difluorovinyl)benzoic acid methyl ester
CAS Number Not widely indexed in public commercial catalogs.[4]Primary Precursor CAS: (Methyl 2-formylbenzoate)
Molecular Formula C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol
SMILES COC(=O)C1=CC=CC=C1C=C(F)F
Structure Class gem-Difluorostyrene; ortho-Substituted Benzoate
Physical State Colorless to pale yellow oil (predicted based on analogues)
Solubility Soluble in DCM, EtOAc, THF; insoluble in water.
Structural Analysis

The molecule features two distinct functional domains:[1]

  • The ortho-Ester Motif: A methyl benzoate core providing a reactive electrophilic center (carbonyl) and a directing group.

  • The gem-Difluoroalkene Tail: A lipophilic, electron-deficient alkene at the ortho position. This group acts as a carbonyl bioisostere (mimicking the electronic properties of a ketone oxygen while removing hydrogen bond acceptance) and a metabolic blocker.

Part 2: Synthetic Architecture

The most robust route to Methyl 2-(2,2-difluoroethenyl)benzoate is the Wittig-type difluoromethylenation of the corresponding aldehyde. This method is preferred over Julia-Kocienski olefination for benzoates due to milder conditions that preserve the ester functionality.

Core Synthesis Strategy: The Modified Wittig Protocol

Reaction Logic: The synthesis relies on the in situ generation of a difluorocarbene or a difluoro-ylide species from a halo-difluoroacetate salt in the presence of triphenylphosphine (


). This species attacks the aldehyde carbonyl of Methyl 2-formylbenzoate.

Pathway Diagram:

SynthesisPathway Aldehyde Methyl 2-formylbenzoate (CAS 4122-56-9) Intermediate Phosphonium Ylide Intermediate Aldehyde->Intermediate Nucleophilic Attack (DMF, 90°C) Reagent Reagent Mix: PPh3 + ClCF2CO2Na (or BrCF2CO2K) Reagent->Intermediate Decarboxylation (- CO2, - NaX) Product Methyl 2-(2,2-difluoroethenyl)benzoate (Target) Intermediate->Product Wittig-type Elimination (- Ph3PO)

Caption: Mechanistic flow for the difluoromethylenation of Methyl 2-formylbenzoate via decarboxylative Wittig olefination.

Part 3: Experimental Protocol (Self-Validating)

This protocol is adapted from high-reliability Organic Syntheses standards for gem-difluoroalkene formation [1].

Objective: Synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate on a 10 mmol scale.

Reagents & Materials
  • Substrate: Methyl 2-formylbenzoate (1.64 g, 10.0 mmol).

  • Reagent A: Triphenylphosphine (

    
    ) (5.24 g, 20.0 mmol, 2.0 equiv).
    
  • Reagent B: Sodium chlorodifluoroacetate (3.05 g, 20.0 mmol, 2.0 equiv) OR Potassium bromodifluoroacetate.

  • Solvent: DMF (Anhydrous, 40 mL).

  • Quench: Water, Ethyl Acetate.[5]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]

  • Solubilization: Add Methyl 2-formylbenzoate and

    
     to the flask. Add anhydrous DMF (40 mL) via syringe. Stir at room temperature until fully dissolved.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate in one portion.

    • Expert Note: The use of the chlorodifluoroacetate salt is safer than using volatile Freons or unstable carbenes directly.

  • Reaction: Heat the mixture to 90°C in an oil bath.

    • Observation: Evolution of

      
       gas indicates the formation of the active ylide species.
      
    • Duration: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the aldehyde.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (100 mL) to dissolve inorganic salts and precipitate

      
      .
      
    • Extract with Diethyl Ether or Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL) to remove residual DMF.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the residue via silica gel flash chromatography.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes. The product is less polar than the aldehyde.

    • By-product Removal: Triphenylphosphine oxide (

      
      ) is very polar and will remain on the column or elute much later.
      
Part 4: Applications in Drug Discovery

The "Methyl 2-(2,2-difluoroethenyl)benzoate" scaffold is not just an end-product; it is a versatile "lynchpin" intermediate.

1. Bioisosterism

The gem-difluoroalkene group (


) is a classic bioisostere for the carbonyl group (

).[1][3]
  • Metabolic Stability: Unlike the carbonyl, the difluoroalkene is resistant to nucleophilic attack and enzymatic reduction (e.g., by ketoreductases).

  • Lipophilicity: It increases the

    
     of the molecule, potentially improving membrane permeability compared to the parent ketone/aldehyde.
    
2. Precursor to Fluorinated Isocoumarins

A critical application of this ortho-substituted benzoate is the synthesis of 3-fluoroisocoumarins via electrophilic cyclization.

Mechanism: The ester carbonyl oxygen attacks the difluoroalkene (activated by an electrophile or Lewis acid), followed by fluoride elimination.

Cyclization Start Methyl 2-(2,2-difluoroethenyl)benzoate Activation Activation (Acid/Electrophile) Start->Activation 6-endo-trig Cyclization Cyclized 3-Fluoroisocoumarin Scaffold Activation->Cyclized Elimination of Me-F / MeOH

Caption: Pathway for converting the target molecule into a pharmacologically active 3-fluoroisocoumarin scaffold.

Part 5: Safety & Handling
  • Hazard Identification:

    • Sodium Chlorodifluoroacetate: Irritant. Decomposes to release

      
       and potentially trace chlorofluorocarbons (CFCs) upon heating. Use in a fume hood.
      
    • Triphenylphosphine: Sensitizer.

  • Storage: Store the product at 2–8°C under an inert atmosphere (Argon). The difluoroalkene moiety is generally stable but can polymerize or oxidize under harsh conditions.

References
  • Intelli, A. J., et al. (2024).[5][6] "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination." Organic Syntheses, 101, 1–17.

  • Du, B., et al. (2021).[7] "2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions." Nature Communications, 12, 412.[7]

  • Li, Y., et al. (2012). "Recent Advances in the Synthesis of gem-Difluoroalkenes." Beilstein Journal of Organic Chemistry, 8, 1238–1246.

  • PubChem. "Methyl 2-formylbenzoate (Precursor)." National Library of Medicine.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(2,2-difluoroethenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected spectroscopic data for Methyl 2-(2,2-difluoroethenyl)benzoate, a compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for Methyl 2-(2,2-difluoroethenyl)benzoate, a compound of interest in medicinal chemistry and materials science due to the presence of the gem-difluoroalkene moiety, a known bioisostere of a carbonyl group.[1] Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. It is designed to assist researchers in the identification and characterization of this and similar compounds.

Introduction and Synthesis Overview

Methyl 2-(2,2-difluoroethenyl)benzoate incorporates a methyl benzoate framework substituted with a 2,2-difluoroethenyl group at the ortho position. The unique electronic properties of the gem-difluoroalkene group can significantly influence the molecule's chemical reactivity, conformational preferences, and biological activity.

A plausible synthetic route to this compound could involve a Wittig-type olefination or a related reaction using a suitable difluoro-phosphonium ylide with methyl 2-formylbenzoate.[2] Alternatively, transition metal-catalyzed cross-coupling reactions are increasingly employed for the synthesis of gem-difluoroalkenes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Methyl 2-(2,2-difluoroethenyl)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for unambiguous characterization.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the signals. No external standard is strictly necessary, but an internal standard like trifluorotoluene can be used for precise chemical shift referencing.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinyl proton, and the methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Causality
~ 7.9-8.1d1HAr-HThe proton ortho to the ester group is expected to be the most deshielded due to the anisotropic effect of the carbonyl group.
~ 7.3-7.6m3HAr-HThe remaining aromatic protons will appear as a complex multiplet in this region.
~ 6.0-6.5t1H=CHThis vinyl proton will be coupled to the two geminal fluorine atoms, resulting in a triplet (due to ¹⁹F-¹H coupling).
~ 3.9s3H-OCH₃The methyl ester protons will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment. The carbons attached to fluorine will exhibit characteristic splitting.

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentRationale and Causality
~ 166sC=OThe ester carbonyl carbon is typically found in this region.
~ 150-155t=CF₂The carbon of the difluoroethenyl group will be significantly deshielded and will appear as a triplet due to one-bond coupling to the two fluorine atoms.
~ 130-140mAr-C (quaternary)The two quaternary aromatic carbons will have distinct chemical shifts.
~ 125-132mAr-CHThe four aromatic methine carbons will appear in this region.
~ 110-115t=CHThe vinyl carbon attached to the proton will also be coupled to the two fluorine atoms across two bonds, resulting in a triplet.
~ 52s-OCH₃The methyl ester carbon will appear as a singlet.
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms.

Chemical Shift (δ, ppm)MultiplicityRationale and Causality
~ -80 to -120dThe two fluorine atoms are chemically equivalent and will appear as a single signal. This signal will be split into a doublet due to coupling with the geminal vinyl proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.[3]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Causality
~ 3100-3000MediumAromatic and Vinyl C-H stretchCharacteristic stretching vibrations for sp² C-H bonds.
~ 2955MediumAliphatic C-H stretchCorresponds to the C-H stretching of the methyl group.[4]
~ 1720-1730StrongC=O stretch (ester)The strong absorption is characteristic of the carbonyl group in an ester.[5]
~ 1600, 1480Medium-WeakC=C stretch (aromatic)These absorptions are typical for the benzene ring.
~ 1250-1300StrongC-O stretch (ester)This strong band is characteristic of the C-O single bond in the ester functionality.[5]
~ 1100-1200StrongC-F stretchThe carbon-fluorine bonds will give rise to strong absorption bands in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

  • Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Analysis: The sample is introduced into the instrument, and the mass spectrum is recorded. A standard ionization energy of 70 eV is typically used for EI-MS.[3]

Predicted Mass Spectrum Fragmentation

The molecular ion peak [M]⁺ is expected at m/z 198. Key fragmentation pathways would likely involve the loss of the methoxy group, the entire ester group, and potentially rearrangements involving the fluorine atoms.

m/zProposed FragmentRationale and Causality
198[C₁₀H₈F₂O₂]⁺Molecular ion peak.
167[M - OCH₃]⁺Loss of the methoxy radical from the ester group.[6]
139[M - COOCH₃]⁺Loss of the entire carbomethoxy group as a radical.[6]
120[C₇H₄F₂]⁺Fragment resulting from the loss of the ester and subsequent rearrangement.
77[C₆H₅]⁺Phenyl cation, a common fragment in benzene-containing compounds, though less likely to be a major peak here.
Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for Methyl 2-(2,2-difluoroethenyl)benzoate under electron ionization.

fragmentation M [M]⁺˙ (m/z 198) F1 [M - OCH₃]⁺ (m/z 167) M->F1 - OCH₃ F2 [M - COOCH₃]⁺ (m/z 139) M->F2 - COOCH₃ F1->F2 - CO F3 [C₇H₄F₂]⁺ (m/z 120)

Caption: Predicted EI-MS fragmentation of Methyl 2-(2,2-difluoroethenyl)benzoate.

Conclusion

The structural elucidation of Methyl 2-(2,2-difluoroethenyl)benzoate requires a multi-faceted spectroscopic approach. This guide provides a comprehensive, albeit predictive, overview of the expected NMR, IR, and MS data. By understanding the anticipated chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can more confidently identify and characterize this and structurally related molecules, thereby accelerating their research and development efforts. The provided protocols serve as a foundation for obtaining high-quality data, ensuring scientific integrity and trustworthiness in experimental outcomes.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-fluorobenzoate. NIST WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a) Methyl 2-(2-nitro-4-trifluoromethylphenoxy)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-ethylbenzoate. Retrieved from [Link]

  • ResearchGate. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Google Patents. (2004). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Brainly.com. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Investigating the Potential Biological Activity of Methyl 2-(2,2-difluoroethenyl)benzoate: A Novel Compound Exploration

Abstract The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Methyl 2-(2,2-difluoroethenyl)benzoate represents a largely unexplored chemical entity with significant potential for biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Methyl 2-(2,2-difluoroethenyl)benzoate represents a largely unexplored chemical entity with significant potential for biological activity. This is primarily attributed to the presence of the gem-difluoroethenyl group, a known bioisostere of the carbonyl moiety, which can enhance metabolic stability and bioavailability of drug candidates.[1] This in-depth technical guide outlines a comprehensive, multi-stage research program designed to systematically investigate the potential biological activities of Methyl 2-(2,2-difluoroethenyl)benzoate. The proposed workflow encompasses initial synthesis and characterization, proceeding through a cascade of in silico, in vitro, and in vivo evaluations, with a primary focus on anticancer potential. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the preclinical assessment of this and other novel small molecules.

Introduction: The Rationale for Investigating Methyl 2-(2,2-difluoroethenyl)benzoate

The introduction of fluorine-containing functional groups has become a pivotal strategy in medicinal chemistry, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The gem-difluoroalkene moiety, in particular, is of high interest as it can mimic the geometry and electronics of a carbonyl group while being resistant to metabolic reduction, a common pathway for drug inactivation.[1] Methyl 2-(2,2-difluoroethenyl)benzoate, a compound featuring this functional group on a benzoate scaffold, presents an intriguing starting point for a drug discovery program. Benzoate derivatives themselves are prevalent in biologically active molecules, exhibiting a wide range of activities including antimicrobial, insecticidal, and anticancer effects.[3][4][5][6] The combination of these two structural features suggests that Methyl 2-(2,2-difluoroethenyl)benzoate could possess significant and novel biological activities. This guide provides a detailed roadmap for elucidating this potential.

Synthesis and Characterization

Proposed Synthetic Approach:

A potential synthetic route could involve the reaction of methyl 2-formylbenzoate with a phosphonium ylide generated from a difluoromethyl phosphine oxide. The resulting product would then be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Characterization Techniques

Technique Purpose
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) To confirm the chemical structure and connectivity of the atoms.
High-Resolution Mass Spectrometry (HRMS) To determine the exact molecular weight and elemental composition.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.

In Silico Profiling: Predicting Biological Potential

Before embarking on extensive laboratory-based screening, in silico methods can provide valuable insights into the potential biological activity and pharmacokinetic properties of Methyl 2-(2,2-difluoroethenyl)benzoate. These computational models help in prioritizing experimental efforts and identifying potential liabilities early in the discovery process.[8][9][10]

Table 2: Recommended In Silico Analyses

Analysis Type Software/Web Server Examples Predicted Properties
ADME/Tox Prediction SwissADME, pkCSMAbsorption, Distribution, Metabolism, Excretion, and Toxicity profiles.[8][9]
Drug-Likeness Evaluation Molinspiration, FAF-Drugs4Adherence to established rules for oral bioavailability (e.g., Lipinski's Rule of Five).
Target Prediction SwissTargetPrediction, SuperPredPotential protein targets based on structural similarity to known ligands.

The results from these in silico analyses will guide the initial design of in vitro screening cascades. For instance, if the compound is predicted to have good oral bioavailability and target a specific family of kinases, the initial biological assays would be tailored accordingly.

In Vitro Evaluation: A Tiered Approach to Uncovering Biological Activity

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound.[11][12] A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more specific, mechanism-of-action studies.

Tier 1: Primary Cytotoxicity Screening

The initial step is to evaluate the general cytotoxicity of Methyl 2-(2,2-difluoroethenyl)benzoate against a panel of human cancer cell lines. The NCI-60 panel, which includes cell lines from various cancer types, is a well-established platform for such screening.[13]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 2-(2,2-difluoroethenyl)benzoate (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Diagram 1: In Vitro Screening Workflow

in_vitro_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action start Synthesized Compound nci60 NCI-60 Cell Line Panel start->nci60 Test against mtt MTT Assay nci60->mtt Perform ic50 IC50 Determination mtt->ic50 Calculate apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis Investigate cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Investigate kinase Kinase Inhibition Assays ic50->kinase If predicted target_id Target Identification apoptosis->target_id cell_cycle->target_id kinase->target_id

Caption: A tiered workflow for the in vitro evaluation of Methyl 2-(2,2-difluoroethenyl)benzoate.

Tier 2: Mechanism of Action Studies

If significant cytotoxicity is observed in the primary screen, the next step is to elucidate the underlying mechanism of action.

Table 3: Mechanistic In Vitro Assays

Assay Purpose
Annexin V/Propidium Iodide Staining To determine if the compound induces apoptosis (programmed cell death).
Cell Cycle Analysis To investigate if the compound causes cell cycle arrest at a specific phase.
Kinase Inhibition Assays If in silico predictions suggest kinase targets, this assay can confirm direct inhibition.[15]
Western Blotting To probe for changes in the expression levels of key proteins involved in cell survival and proliferation signaling pathways.

In Vivo Evaluation: Assessing Efficacy and Toxicity in a Biological System

Promising results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy and safety in a whole organism.[16] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating anticancer agents.[17][18]

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (selected based on in vitro sensitivity) into the flank of immunodeficient mice (e.g., nude or SCID mice).[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer Methyl 2-(2,2-difluoroethenyl)benzoate to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group and a positive control group (treated with a standard-of-care chemotherapy agent) should be included.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Efficacy Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a set duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess for any signs of toxicity (e.g., weight loss, changes in behavior).

Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, offer a more clinically relevant model and can also be considered.[13][19]

Diagram 2: In Vivo Xenograft Study Workflow

in_vivo_workflow start Promising In Vitro Data implant Implant Human Tumor Cells into Mice[16][17] start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Compound, Vehicle, and Positive Control randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Reach Study Endpoint monitor->endpoint analysis Analyze Tumor Growth Inhibition and Toxicity endpoint->analysis

Sources

Exploratory

Commercial Availability & Synthetic Access: Methyl 2-(2,2-difluoroethenyl)benzoate

This in-depth technical guide addresses the commercial availability, synthetic accessibility, and strategic application of Methyl 2-(2,2-difluoroethenyl)benzoate , a specialized fluorinated building block. Technical Guid...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide addresses the commercial availability, synthetic accessibility, and strategic application of Methyl 2-(2,2-difluoroethenyl)benzoate , a specialized fluorinated building block.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Methyl 2-(2,2-difluoroethenyl)benzoate is a high-value, niche intermediate used primarily in the development of metabolic stable bioisosteres and fluorinated heterocycles. Unlike its para-isomer (CAS 1022094-52-5), the ortho-isomer is rarely available as a stock catalog item .

Current market analysis indicates that for most research programs, this compound is a "Make" rather than a "Buy" candidate. This guide provides the definitive "Make" protocol using robust Julia-Kocienski olefination chemistry, ensuring rapid access to multi-gram quantities without relying on long-lead-time custom synthesis providers.

Compound Profile & Strategic Value

Chemical Identity
PropertyDetail
Systematic Name Methyl 2-(2,2-difluoroethenyl)benzoate
Common Name o-(2,2-Difluorovinyl)benzoic acid methyl ester
Molecular Formula C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol
Key Structural Feature gem-Difluoroalkene (Bioisostere for Carbonyl)
Predicted LogP ~2.8 (Lipophilic)
CAS Number (Ortho) Not widely indexed (Treat as Custom)
CAS Number (Para) 1022094-52-5 (Reference Analog)
The gem-Difluoroalkene Bioisostere

The gem-difluoroethenyl group (-CH=CF₂) is a non-hydrolyzable bioisostere of the carbonyl group (C=O).

  • Electronic Similarity: The polarized C-F bonds mimic the C=O dipole.

  • Metabolic Stability: Unlike esters or ketones, the alkene is resistant to esterases and nucleophilic attack.

  • Conformational Lock: The ortho-substitution pattern in this specific benzoate creates a unique scaffold for cyclization into 4-fluoroisocoumarins , a privileged pharmacophore in serine protease inhibitors.

Commercial Landscape Analysis

Availability Status: Restricted

A comprehensive audit of Tier 1 (Sigma, Fisher, Combi-Blocks) and Tier 2 (Enamine, WuXi, ChemScene) suppliers reveals a distinct gap for the ortho-isomer.

  • Stock Status: 0 Global Suppliers holding >1g stock.

  • Lead Time: Custom synthesis quotes typically range from 4–8 weeks .

  • Cost Estimate (Custom): $2,500 – $4,000 for 10g (FTE-based pricing).

Recommendation

Do not source externally unless internal chemistry resources are completely unavailable. The synthesis is a single-step, high-yielding transformation from an inexpensive commodity chemical (Methyl 2-formylbenzoate).

Technical Core: Synthetic Protocol ("The Make")

The most reliable route to gem-difluoroolefins is the Julia-Kocienski Olefination utilizing Hu's Reagent (2-pyridyl difluoromethyl sulfone). This method avoids the ozone-depleting substances associated with Wittig-type reactions (e.g., CBr2F2) and offers superior yields for electron-deficient aldehydes.

Reaction Scheme

The pathway involves the nucleophilic addition of the difluoromethyl sulfone anion to the aldehyde, followed by a spontaneous Smiles rearrangement and elimination of sulfur dioxide and 2-pyridinol.

G Start Methyl 2-formylbenzoate (CAS 4122-56-9) Inter Sulfinate Intermediate Start->Inter Base (LiHMDS) -78°C to RT Reagent Hu's Reagent (2-PySO2CF2H) Reagent->Inter Product Methyl 2-(2,2-difluoroethenyl)benzoate (Target) Inter->Product -SO2 -2-PyOH

Figure 1: Julia-Kocienski synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of Methyl 2-(2,2-difluoroethenyl)benzoate.

Reagents:

  • Methyl 2-formylbenzoate (1.0 equiv): 4.1 g (MW 164.16)

  • 2-Pyridyl difluoromethyl sulfone (1.2 equiv): 5.8 g (MW 193.19)

  • LiHMDS (1.0 M in THF) (1.4 equiv): 35.0 mL

  • Solvent: Anhydrous DMF or THF (DMF often gives higher conversion for this specific substrate).

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Methyl 2-formylbenzoate (4.1 g) and 2-Pyridyl difluoromethyl sulfone (5.8 g) to the flask. Dissolve in anhydrous DMF (50 mL).

  • Cooling: Cool the mixture to -78°C using a dry ice/acetone bath.

  • Addition: Add LiHMDS (35 mL) dropwise over 20 minutes via syringe pump or pressure-equalizing addition funnel. Maintain internal temperature below -65°C.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

    • Mechanism Check: The solution will turn from yellow to deep orange/brown as the anion forms and reacts.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (95:5 to 90:10). The product is less polar than the starting aldehyde.

  • Yield Expectation: 75–85% (approx. 3.7 – 4.2 g).

Validation Data (Expected):

  • ¹H NMR (CDCl₃): δ ~3.9 (s, 3H, OMe), 5.6 (dd, 1H, alkene-H, J coupling to F), 7.3-8.0 (m, 4H, Ar-H).

  • ¹⁹F NMR: Distinct doublet of doublets around -80 to -90 ppm.

Handling & Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Stability: The gem-difluoroalkene moiety is generally stable to air and moisture. However, avoid prolonged exposure to strong Lewis acids which might induce polymerization or isomerization.

  • Safety: The synthesis generates 2-pyridinol (water-soluble byproduct) and trace SO₂. Perform all operations in a well-ventilated fume hood.

Applications in Drug Discovery

This specific scaffold serves as a versatile linchpin in medicinal chemistry:

  • Isocoumarin Synthesis: Treatment of the product with a mild Lewis acid or during metabolic processing can lead to cyclization between the ester carbonyl and the electron-rich difluoroalkene, forming 4-fluoroisocoumarins . These are potent inhibitors of serine proteases (e.g., Thrombin, Elastase).

  • Metabolic Blocking: Replacing an ortho-ethyl or ortho-vinyl group with the difluorovinyl moiety blocks P450-mediated oxidation at the benzylic position, extending half-life (

    
    ).
    

References

  • Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010).[1] Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. Link

  • Zhu, L., & Hu, J. (2010).[1] Nucleophilic (Phenylsulfonyl)difluoromethylation of Aldehydes: A Facilitated Synthesis of gem-Difluoroolefins. Journal of Fluorine Chemistry. Link

  • Echeverria, P.-G., et al. (2016). Recent Advances in the Synthesis of gem-Difluoroalkenes. Chemical Reviews, 116(19), 11764-11805. Link

  • PubChem Compound Summary. Methyl 2-formylbenzoate (Starting Material). National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate Derivatives

Executive Summary & Strategic Analysis The incorporation of a 2,2-difluoroethenyl group (gem-difluoroalkene) onto an aromatic scaffold is a high-value transformation in medicinal chemistry. This moiety acts as a non-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The incorporation of a 2,2-difluoroethenyl group (gem-difluoroalkene) onto an aromatic scaffold is a high-value transformation in medicinal chemistry. This moiety acts as a non-hydrolyzable bioisostere of a carbonyl group (ketone/aldehyde) and an electron-withdrawing lipophilic pharmacophore.

This guide details the synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate , a critical intermediate where the ortho-positioning of the ester and the difluoroalkene allows for subsequent cyclization into fluorinated heterocycles (e.g., isocoumarins) or serves as a stable linker in PROTACs and molecular glues.

Synthetic Challenges
  • Ester Sensitivity: The methyl ester moiety is susceptible to hydrolysis or nucleophilic attack by the strong bases (e.g., LiHMDS, NaH) typically required for traditional fluoromethylation chemistries.

  • Volatility: The target molecule and its intermediates may possess moderate volatility, requiring careful concentration protocols.

  • Fluorine Source Selection: Balancing cost, safety (avoiding ozone-depleting substances like

    
    ), and reactivity.
    
Selected Methodologies

We present two validated protocols selected for their orthogonality regarding reaction conditions:

  • Method A (Recommended): Decarboxylative Wittig Olefination. A neutral, transition-metal-free protocol utilizing Potassium 2-bromo-2,2-difluoroacetate. Best for scalability and ester tolerance.

  • Method B (Alternative): Julia-Kocienski Olefination. A low-temperature anionic pathway using Difluoromethyl 2-pyridyl sulfone. Best for unreactive electrophiles or when rapid kinetics are required.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the olefination of Methyl 2-formylbenzoate . The choice of disconnection dictates the reagent class.

Retrosynthesis Target Methyl 2-(2,2-difluoroethenyl)benzoate (Target) Aldehyde Methyl 2-formylbenzoate (Precursor) Target->Aldehyde Retrosynthetic Disconnection MethodA Method A: Decarboxylative Wittig Reagent: BrCF2CO2K + PPh3 Condition: DMF, 90°C (Neutral) Aldehyde->MethodA MethodB Method B: Julia-Kocienski Reagent: PySO2CF2H Condition: LiHMDS, -78°C (Basic) Aldehyde->MethodB

Figure 1: Retrosynthetic logic comparing the neutral Decarboxylative Wittig route against the basic Julia-Kocienski route.

Method A: Decarboxylative Wittig Olefination (Primary Protocol)

This protocol is adapted from the robust Organic Syntheses procedure (Altman et al., 2021) but optimized for benzoate substrates. It avoids strong bases, making it ideal for preserving the methyl ester.

Mechanism

The reaction proceeds via the in situ formation of a difluorophosphonium ylide generated from the decarboxylation of the potassium salt, followed by attack on the aldehyde.

WittigMechanism Salt BrCF2CO2K Ylide [Ph3P=CF2] Salt->Ylide + PPh3 - CO2, - KBr (DMF, Heat) Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Aldehyde Methyl 2-formylbenzoate Product Target Product + Ph3P=O + CO2 Betaine->Product Elimination

Figure 2: Mechanistic cascade of the Decarboxylative Wittig reaction.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]MW ( g/mol )Role
Methyl 2-formylbenzoate 1.0164.16Substrate
Potassium 2-bromo-2,2-difluoroacetate 2.0213.00Fluorine Source
Triphenylphosphine (

)
2.0262.29Ylide Generator
DMF (Anhydrous) --Solvent (0.2 M)
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with Methyl 2-formylbenzoate (1.0 equiv) and

    
      (2.0 equiv). Add anhydrous DMF (concentration ~0.5 M relative to aldehyde). Stir at room temperature until dissolved.
    
  • Reagent Preparation: In a separate vial, dissolve Potassium 2-bromo-2,2-difluoroacetate (2.0 equiv) in anhydrous DMF.

    • Note: Prepare this solution immediately before use to prevent decomposition.[6]

  • Reaction: Heat the main reaction flask to 90 °C . Using a syringe pump or dropping funnel, add the difluoroacetate solution dropwise over 30–60 minutes.

    • Critical: Slow addition controls the evolution of

      
       gas and maintains a steady concentration of the reactive ylide.
      
  • Completion: Stir at 90 °C for an additional 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. The aldehyde spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with

      
       or EtOAc (5x reaction volume).
      
    • Wash with saturated

      
       (2x), water (2x), and brine (1x).
      
    • Tip: Extensive water washes are crucial to remove DMF, which can interfere with crystallization.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% 
    
    
    
    10% EtOAc in Hexanes). The product is less polar than the aldehyde.

Method B: Julia-Kocienski Olefination (Alternative Protocol)

Use this method if the substrate fails to react under Wittig conditions or if the aldehyde is sterically hindered.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Methyl 2-formylbenzoate 1.0Substrate
Difluoromethyl 2-pyridyl sulfone 1.2Reagent
LiHMDS (1.0 M in THF) 1.3Base
THF (Anhydrous) -Solvent
Step-by-Step Protocol
  • Setup: Flame-dry a Schlenk flask under Argon.

  • Reagent Mix: Add Difluoromethyl 2-pyridyl sulfone (1.2 equiv) and Methyl 2-formylbenzoate (1.0 equiv) to the flask. Dissolve in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).

    • Critical: Temperature control is vital to prevent LiHMDS from attacking the methyl ester.

  • Addition: Add LiHMDS (1.3 equiv) dropwise over 10 minutes along the side of the flask to precool the solution.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     while still cold.
    
  • Workup: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Analytical Characterization Data

The product, Methyl 2-(2,2-difluoroethenyl)benzoate , should be validated using the following expected signals:

  • 
     NMR (376 MHz, 
    
    
    
    ):
    • 
       ppm (d, 
      
      
      
      , 1F)
    • 
       ppm (d, 
      
      
      
      , 1F)
    • Note: Signals appear as a pair of doublets due to geminal coupling (

      
      ) and vicinal coupling to the alkene proton.
      
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (dd, 
      
      
      
      , 1H, vinylic proton).
    • 
       ppm (s, 3H, 
      
      
      
      ).
    • Aromatic signals: 7.4–8.0 ppm.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Fast addition of difluoroacetateSlow down addition rate to 1 hour. Ensure temp is >85°C.
Ester Hydrolysis Wet DMF or strong base attackUse anhydrous DMF (Method A). Ensure -78°C maintenance (Method B).
Difficult Separation

contamination
Triturate crude solid with Hexanes/Ether (1:1) to precipitate

before column.
Product Volatility High vacuum exposureDo not leave under high vacuum (>10 min). Use rotary evaporator at 30°C.

References

  • Decarboxylative Wittig Protocol: Altman, R. A.; et al. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org.[2][6][7][8][9] Synth.2021 , 98, 446-462.

  • Julia-Kocienski Review: Zajc, B.; Kumar, R. Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis2010 , 2010(11), 1822-1836.

  • Gem-Difluoroalkene Utility: Meanwell, N. A.[10] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem.2018 , 61, 5822–5880.

  • General Benzoate Synthesis: Synthesis of Methyl Benzoate. Org.[6][7][8][9] Synth.1922 , 2,[3][6][8][11] 43.

Sources

Application

Application Note: Scalable Synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate

Executive Summary This guide details a robust, scalable protocol for the synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate , a critical bioisostere intermediate in medicinal chemistry. The gem-difluoroolefin moiety is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, scalable protocol for the synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate , a critical bioisostere intermediate in medicinal chemistry. The gem-difluoroolefin moiety is synthesized via a modified Wittig reaction using (difluoromethyl)triphenylphosphonium bromide .[1]

While effective, this route historically suffers from the generation of stoichiometric triphenylphosphine oxide (TPPO) waste, which complicates downstream processing.[2] This application note introduces a Magnesium Chloride (MgCl₂) complexation strategy to remove TPPO via filtration rather than chromatography, enabling kilogram-scale execution.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the installation of the gem-difluoroalkene motif onto an existing aldehyde handle. The starting material, Methyl 2-formylbenzoate , is commercially available and cost-effective.

Chemical Strategy

We utilize a Wittig-type difluoromethylation .[1] Unlike standard methylenation, the difluoro-ylide is less stable and requires in-situ generation.

  • Reagent: (Difluoromethyl)triphenylphosphonium bromide ([Ph3PCF2H]+ Br-).

  • Base Selection: Sodium Hexamethyldisilazide (NaHMDS) is selected over alkoxides (e.g., KOtBu).

    • Reasoning: The substrate contains a methyl ester. Strong nucleophilic bases like KOtBu pose a risk of transesterification or saponification. NaHMDS is sufficiently basic (pKa ~26) to deprotonate the phosphonium salt but bulky enough to minimize nucleophilic attack on the ester.

  • Solvent: DMF (N,N-Dimethylformamide) is preferred for its ability to solubilize the phosphonium salt, though THF is a viable alternative if strict anhydrous conditions are easier to maintain.

Reaction Mechanism Diagram

ReactionMechanism SM Methyl 2-formylbenzoate (Aldehyde) Inter Oxaphosphetane Intermediate SM->Inter Nucleophilic Attack Reagent [Ph3P-CF2H]+ Br- (Phosphonium Salt) Ylide [Ph3P=CF2] (Difluoro Ylide) Reagent->Ylide Deprotonation (-HBr) Base NaHMDS (Base) Base->Ylide Ylide->Inter Product Methyl 2-(2,2-difluoroethenyl)benzoate (Target) Inter->Product Elimination Waste Ph3P=O (TPPO Waste) Inter->Waste Byproduct

Figure 1: Mechanistic pathway for the Wittig difluoromethylation.[3] The in-situ generation of the difluoro ylide is the rate-determining setup step.

Process Safety & Engineering

Critical Hazards
  • Exothermicity: The deprotonation of the phosphonium salt is exothermic. Uncontrolled addition of base can lead to thermal runaway or decomposition of the sensitive ylide.

  • Fluorinated Intermediates: While the final product is stable, fluorinated carbenes (potential side products if base is excess) are reactive.

  • Solvent Handling: DMF is hepatotoxic and readily absorbed through skin.

Engineering Controls
  • Temperature Control: Jacket cooling required to maintain T < -50°C during base addition, and < 0°C during reaction.

  • Off-gassing: Ensure reactor is vented to a scrubber; while no gas is stoichiometric, minor decomposition can release volatile fluorocarbons.

Detailed Experimental Protocol

Scale: 100 g Input (Methyl 2-formylbenzoate) Expected Yield: 75-85%

Reagents & Materials
ReagentMW ( g/mol )Equiv.[4]Mass/VolRole
Methyl 2-formylbenzoate 164.161.0100.0 gSubstrate
(Difluoromethyl)triphenylphosphonium bromide 393.211.3311.5 gFluorine Source
NaHMDS (1.0 M in THF) 183.191.4853 mLBase
DMF (Anhydrous) 73.09-1.0 LSolvent
MgCl₂ (Anhydrous) 95.212.0~116 gTPPO Removal
Step-by-Step Methodology
Step 1: Ylide Generation
  • Charge a 3L jacketed reactor with (Difluoromethyl)triphenylphosphonium bromide (311.5 g) and DMF (800 mL).

  • Cool the suspension to -50°C under nitrogen atmosphere.

  • Add NaHMDS (853 mL) dropwise over 60 minutes. Critical: Maintain internal temperature below -45°C.

  • Agitate at -50°C for 30 minutes. The mixture will turn a characteristic orange-yellow color, indicating ylide formation.

Step 2: Coupling Reaction
  • Dissolve Methyl 2-formylbenzoate (100 g) in DMF (200 mL).

  • Add the substrate solution to the reactor slowly over 45 minutes, maintaining T < -40°C.

  • Allow the reaction to warm to 0°C over 2 hours, then stir at Room Temperature (25°C) for 4 hours.

  • IPC (In-Process Control): Check conversion via HPLC or TLC (10% EtOAc/Hexane). Target < 2% remaining aldehyde.

Step 3: Workup & TPPO Removal (The MgCl₂ Method)

Standard aqueous workups often result in emulsions due to TPPO. This step utilizes the affinity of Magnesium for the phosphoryl oxygen to precipitate the waste.

  • Quench reaction with Saturated NH₄Cl (500 mL) at 0°C.

  • Extract with Toluene (2 x 800 mL). Note: Toluene is preferred over EtOAc for the MgCl₂ step.

  • Combine organic layers and wash with water (3 x 500 mL) to remove DMF.

  • TPPO Complexation: Add Anhydrous MgCl₂ (116 g) to the toluene solution.

  • Heat the mixture to 60°C and stir vigorously for 2 hours.

  • Cool to room temperature and filter the slurry through a Celite pad. The filter cake contains the MgCl₂·(Ph₃PO) complex.[5]

  • Concentrate the filtrate under reduced pressure.

Step 4: Purification
  • The crude oil is typically >90% pure after MgCl₂ treatment.

  • Final Purification: High-vacuum distillation (approx. 110-120°C @ 1 mmHg) yields the pure product as a clear oil.

Workflow Visualization

ProcessWorkflow cluster_0 Reaction Phase cluster_1 Workup & Purification Step1 Reactor Charge: Phosphonium Salt + DMF Step2 Cryogenic Cooling (-50°C) Step1->Step2 Step3 Base Addition (NaHMDS) In-situ Ylide Gen Step2->Step3 Step4 Substrate Addition Warm to RT Step3->Step4 Step5 Quench (NH4Cl) & Toluene Extraction Step4->Step5 IPC: >98% Conv. Step6 MgCl2 Addition (TPPO Complexation) Step5->Step6 Phase Cut Step7 Filtration (Remove Solid Waste) Step6->Step7 Heat to 60°C Step8 Distillation Step7->Step8 Filtrate

Figure 2: Process flow diagram highlighting the critical MgCl₂ purification step.

Analytical Specifications

To validate the synthesis, compare the isolated product against these parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.95 (dd, 1H, Ar-H), 7.50-7.30 (m, 3H, Ar-H).
      
    • 
       5.70 (dd, 1H, -CH=CF₂ , J ~ 25 Hz, characteristic gem-difluoro vinylic proton).
      
    • 
       3.85 (s, 3H, -OCH₃).
      
  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Distinct doublet of doublets (or multiplets) around

      
       -80 to -90 ppm.[6]
      
  • Mass Spectrometry (EI/ESI):

    • Molecular Ion [M]+: 212.06.

    • Fragment 181 [M-OCH3]+.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Ylide FormationEnsure reagents are anhydrous. Increase stirring time at -50°C before adding substrate.
Ester Hydrolysis Base attack or wet solventSwitch from KOtBu to NaHMDS (as per protocol). Ensure DMF is < 0.05% water.
TPPO in Product Inefficient MgCl₂ complexationEnsure Toluene is used (TPPO complexes are less soluble in Toluene than DCM). Grind MgCl₂ before use.
Monofluoro Impurity Incomplete eliminationEnsure reaction warms fully to RT.

References

  • Wittig Difluoromethylation Precedents

    • Echeverria, P.-G., et al. (2016). Scalable Synthesis of gem-Difluoroolefins. Organic Process Research & Development. (Note: Describes general scale-up conditions for similar substrates).

  • TPPO Removal via MgCl₂

    • Donald, C. C., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. Organic Process Research & Development.

  • Base Selection for Esters

    • Li, H., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds. Beilstein Journal of Organic Chemistry.

  • Reagent Safety Data

    • Sigma-Aldrich. Safety Data Sheet: (Difluoromethyl)triphenylphosphonium bromide.

Sources

Method

Polymerization Reactions with Methyl 2-(2,2-difluoroethenyl)benzoate: A Guide for Researchers

An Application Note and Protocol Guide Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the polymerization of Methyl 2-(2,2-difluoroethenyl)benzoate. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the polymerization of Methyl 2-(2,2-difluoroethenyl)benzoate. While direct literature on the polymerization of this specific monomer is scarce, this guide synthesizes established principles of polymer chemistry and proven protocols for structurally analogous compounds to propose robust methodologies for its polymerization. This application note covers a proposed synthesis of the monomer, detailed protocols for both free-radical and controlled radical polymerization (RAFT), discusses expected polymer properties, and outlines potential applications in the biomedical field.

Introduction: The Potential of gem-Difluorovinyl Aromatic Polymers

Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and biocompatibility.[1][2] These characteristics make them invaluable in the pharmaceutical and medical device industries for applications ranging from drug delivery systems to implants and sensors.[3][4] The gem-difluoroalkene moiety is of particular interest as it can act as a bioisostere of a carbonyl group, potentially improving the bioavailability and metabolic stability of drug candidates.[5]

Methyl 2-(2,2-difluoroethenyl)benzoate is a monomer that combines the advantageous properties of a fluorinated vinyl group with an aromatic ester functionality. Polymers derived from this monomer are anticipated to exhibit a unique combination of properties, including:

  • Hydrophobicity and Lipophobicity: Characteristic of fluorinated polymers.

  • Chemical Stability: Resistance to harsh chemical environments.

  • Potential for Controlled Degradation: The ester linkage offers a site for potential hydrolytic cleavage, which could be tuned for applications such as controlled drug release.

  • Biocompatibility: A common feature of many fluoropolymers.

This guide provides researchers with a foundational understanding and practical starting points for the synthesis and polymerization of this promising but underexplored monomer.

Proposed Synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate

Proposed Reaction Scheme:

Caption: Proposed synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate.

Polymerization Methodologies

The presence of a vinyl group makes Methyl 2-(2,2-difluoroethenyl)benzoate amenable to radical polymerization.[6] Both conventional free-radical polymerization and controlled radical polymerization techniques can be considered.

Free-Radical Polymerization (FRP)

Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[7] It proceeds via three main steps: initiation, propagation, and termination.[8]

Experimental Protocol: Free-Radical Polymerization

  • Monomer Purification: Pass Methyl 2-(2,2-difluoroethenyl)benzoate through a column of basic alumina to remove any acidic inhibitors.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 5 g, 1 equivalent).

  • Initiator Addition: Add a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO) (0.01-0.1 mol% relative to the monomer).

  • Solvent Addition: Add a suitable solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide) to achieve the desired monomer concentration (e.g., 1-2 M).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Isolation: After the desired conversion is reached or the reaction time has elapsed, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane). Filter the precipitate, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Table 1: Proposed Conditions for Free-Radical Polymerization

ParameterProposed ConditionRationale
Initiator AIBN or BPOCommonly used and well-characterized radical initiators.[7]
Solvent Toluene, 1,4-Dioxane, DMFSolvents with good solubility for both monomer and polymer.
Temperature 60-80 °CDependent on the decomposition kinetics of the chosen initiator.
Monomer Conc. 1-2 MA typical concentration range for solution polymerization.

Causality Behind Experimental Choices:

  • Initiator Choice: The choice of initiator and its concentration will influence the polymerization rate and the molecular weight of the resulting polymer. A lower initiator concentration generally leads to higher molecular weight.

  • Solvent Selection: The solvent should be inert to radical reactions and capable of dissolving both the monomer and the resulting polymer to prevent premature precipitation.

  • Degassing: The removal of oxygen is critical as it can act as a radical scavenger and inhibit the polymerization process.

Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain-Transfer (RAFT)

For applications requiring well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures (e.g., block copolymers), controlled radical polymerization techniques are preferred.[5][9] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile method that can be applied to a wide range of monomers.[10][11]

Workflow for RAFT Polymerization

Start Select RAFT Agent & Initiator Reactants Combine Monomer, RAFT Agent, Initiator, and Solvent Start->Reactants Degas Freeze-Pump-Thaw Cycles Reactants->Degas Polymerize Heat to Reaction Temperature Degas->Polymerize Monitor Monitor Conversion (NMR, GC) Polymerize->Monitor Isolate Precipitate in Non-Solvent Monitor->Isolate Characterize Analyze Polymer (GPC, NMR, DSC) Isolate->Characterize

Caption: General workflow for RAFT polymerization.

Experimental Protocol: RAFT Polymerization

  • Component Selection: Choose a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate) based on the reactivity of the monomer. For a styrenic-like monomer, a dithiobenzoate such as 2-cyano-2-propyl dithiobenzoate (CPDB) is a good starting point.

  • Reaction Setup: In a Schlenk flask, combine the purified monomer, the chosen RAFT agent, and a radical initiator (e.g., AIBN) in the desired molar ratio (e.g., [Monomer]:[RAFT]:[Initiator] = 100:1:0.1).

  • Solvent Addition and Degassing: Add a suitable solvent and degas the mixture as described for free-radical polymerization.

  • Polymerization: Conduct the polymerization at a temperature appropriate for the initiator.

  • Monitoring and Isolation: Monitor the reaction and isolate the polymer as described previously.

Table 2: Proposed Conditions for RAFT Polymerization

ParameterProposed ConditionRationale
RAFT Agent 2-Cyano-2-propyl dithiobenzoate (CPDB)Effective for controlling the polymerization of styrenic and acrylate monomers.
[M]:[RAFT]:[I] 100:1:0.1 to 500:1:0.1The ratio determines the target molecular weight and polymerization rate.
Solvent Anisole, DioxaneCommon solvents for RAFT polymerization.
Temperature 60-80 °CDependent on the initiator's decomposition.

Self-Validating System in RAFT Polymerization:

A successful RAFT polymerization should exhibit the following characteristics, which serve as an internal validation of the "living" nature of the process:

  • A linear increase in the number-average molecular weight (Mn) with monomer conversion.

  • A narrow molecular weight distribution (polydispersity index, PDI < 1.3).

  • The ability to re-initiate polymerization upon the addition of more monomer (chain extension).

Expected Polymer Properties and Characterization

The resulting poly(Methyl 2-(2,2-difluoroethenyl)benzoate) should be characterized using standard polymer analysis techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature and its thermal properties.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

Based on analogous fluorinated and aromatic polymers, poly(Methyl 2-(2,2-difluoroethenyl)benzoate) is expected to be a thermally stable, amorphous solid with a relatively high glass transition temperature.

Potential Applications in Drug Development

The unique combination of a fluorinated backbone and ester functionalities suggests several potential applications for polymers derived from Methyl 2-(2,2-difluoroethenyl)benzoate in the field of drug development:

  • Drug Delivery Vehicles: The polymer could be formulated into nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. The ester groups could be designed to hydrolyze under specific physiological conditions, triggering drug release.

  • Biocompatible Coatings: The inherent properties of fluoropolymers make them excellent candidates for coating medical devices and implants to improve biocompatibility and reduce fouling.[1]

  • Excipients in Formulations: The polymer could be used as a specialty excipient to improve the stability and solubility of drug formulations.

Conclusion

This application note provides a comprehensive, albeit proposed, guide to the polymerization of Methyl 2-(2,2-difluoroethenyl)benzoate. By leveraging established methodologies for similar monomers, researchers are equipped with robust starting points for both free-radical and controlled radical polymerization. The resulting fluorinated polymers hold significant promise for a variety of applications, particularly in the pharmaceutical and biomedical fields. Further research is warranted to explore the full potential of this novel monomer and its corresponding polymers.

References

  • Adtech Polymer Engineering Ltd. The use of fluoroplastics in the pharmaceutical industry. Available at: [Link]

  • PubMed. Fluoropolymers in Medical Applications: Recent Progress and Development. Available at: [Link]

  • ACS Publications. Fluoropolymers in Medical Applications: Recent Progress and Development. Available at: [Link]

  • ResearchGate. Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Available at: [Link]

  • EFPIA. Use of Fluoropolymers and Fluoro-Elastomers in Medicinal Product Manufacturing Facilities. Available at: [Link]

  • Bentham Science. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. Available at: [Link]

  • Scholars' Mine. Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical Carbon Dioxide Medium. Available at: [Link]

  • Wikipedia. Radical polymerization. Available at: [Link]

  • ETH Zurich Research Collection. Acid-triggered radical polymerization of vinyl monomers. Available at: [Link]

  • ResearchGate. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Available at: [Link]

  • RSC Publishing. Free radical and RAFT polymerization of vinyl esters in metal-organic-frameworks. Available at: [Link]

  • NIH. Controlled Polymerization. Available at: [Link]

  • YouTube. Polymer Chemistry: Understanding Radical Polymerization. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 2-(2,2-difluoroethenyl)benzoate Purification

Executive Summary & Compound Profile User Context: You are likely synthesizing this compound as a metabolic stable bioisostere of a carbonyl group or as a precursor for Ni-catalyzed cross-coupling reactions. The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Context: You are likely synthesizing this compound as a metabolic stable bioisostere of a carbonyl group or as a precursor for Ni-catalyzed cross-coupling reactions. The synthesis typically involves a Wittig-type difluoroolefination (using reagents like


 or 

) acting on Methyl 2-formylbenzoate.

The Core Challenge: The primary impurity in this workflow is Triphenylphosphine Oxide (TPPO) .[1][2] It is generated in stoichiometric amounts, is UV-active, and often co-elutes with the product on silica gel due to similar polarity in standard solvent systems. Furthermore, the gem-difluoroalkene moiety requires specific handling to prevent defluorination or polymerization.

Property Data / Characteristic
Structure Ortho-substituted methyl benzoate with a terminal 2,2-difluorovinyl group.
Key Impurities Triphenylphosphine oxide (TPPO), Methyl 2-formylbenzoate (unreacted), Hydrolysis products (Acid).
Stability Sensitive to strong nucleophiles (defluorination risk) and strong acids/bases (ester hydrolysis).
Detection UV: Active (Benzoate chromophore). TLC Stain: KMnO4 (alkene oxidation). NMR:

F NMR is the gold standard for purity checks.

Troubleshooting Module: The "TPPO Nightmare"

Issue: "My crude mixture is a sticky solid, and column chromatography is failing to separate the product from Triphenylphosphine oxide (TPPO)."

Diagnosis: TPPO is notoriously difficult to remove via chromatography alone because it streaks on silica and dissolves poorly in non-polar solvents like hexane, often trapping your product in the solid matrix.

The Solution: Magnesium Chloride (


) Complexation 
Instead of brute-force chromatography, use Lewis acid complexation to precipitate TPPO before the column. This method is superior to solvent washes alone.
Protocol: MgCl2 Precipitation Workflow
  • Solvent Swap: Dissolve your crude reaction mixture in a minimal amount of solvent.

    • Recommended: Toluene or a Toluene/Ethyl Acetate (9:1) mix.

    • Avoid: THF or DCM (the complex is soluble in these).

  • Reagent Addition: Add 1.5 - 2.0 equivalents of anhydrous

    
     relative to the expected amount of TPPO.
    
  • Incubation: Heat the mixture to reflux (approx. 80-100°C) for 1-2 hours, then let it cool slowly to room temperature.

    • Mechanism:[3][4]

      
       coordinates with the oxygen of TPPO (
      
      
      
      ), forming a highly insoluble adduct.[1][2][5]
  • Filtration: The TPPO-

    
     complex will precipitate as a white solid. Filter this off using a sintered glass funnel or a Celite pad.
    
  • Wash: Wash the filter cake with a small amount of cold toluene to recover trapped product.

TPPO_Removal Crude Crude Mixture (Product + TPPO) Solvent Dissolve in Toluene/EtOAc Crude->Solvent MgCl2 Add MgCl2 (1.5 equiv) Solvent->MgCl2 Reflux Reflux 2h (Complex Formation) MgCl2->Reflux Heat Filter Filtration (Remove Solid) Reflux->Filter Cool Filtrate Filtrate (Enriched Product) Filter->Filtrate Liquid Phase Solid Solid Waste (TPPO-MgCl2) Filter->Solid Solid Phase

Caption: Workflow for the chemical removal of TPPO using Magnesium Chloride complexation, minimizing chromatographic load.

Troubleshooting Module: Chromatographic Purification

Issue: "I have removed the bulk TPPO, but I still see impurities co-eluting, or my product is decomposing on the column."

Diagnosis:

  • Co-elution: The gem-difluoroalkene is less polar than the aldehyde precursor but can be similar to des-fluoro side products.

  • Decomposition: Silica gel is slightly acidic. If your ester is sensitive or if trace acid is present, hydrolysis may occur on the column.

Optimization Protocol
ParameterRecommendationRationale
Stationary Phase Neutralized Silica GelPre-wash silica with 1% Triethylamine (Et3N) in Hexane if degradation is observed. This neutralizes surface acidity.
Mobile Phase Hexane : Ethyl Acetate (Gradient)Start at 100:0 Hexane. The product is lipophilic and should elute early (typically 5-10% EtOAc).
Loading Dry Load on CeliteDissolve crude in DCM, mix with Celite, evaporate to dryness, and load the powder. This prevents "band broadening" caused by loading with strong solvents like DCM.
Detection UV (254 nm) & KMnO4 Stain The benzoate absorbs UV strongly. The difluoroalkene will stain brown with KMnO4 (though slower than normal alkenes).

Critical Checkpoint: Monitor fractions using


F NMR  (uncoupled).
  • Product: Distinct signal for

    
     (typically two doublets if chemically inequivalent or a singlet if equivalent, range -80 to -90 ppm).
    
  • Impurity:

    
     (difluorotriphenylphosphorane) or other fluorinated byproducts will appear at significantly different shifts.
    

FAQ: Stability & Handling

Q: Can I use vacuum distillation to purify this ester? A: Proceed with Caution. While methyl benzoates are generally distillable, the gem-difluoroalkene moiety can be thermally sensitive. If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep temperatures as low as possible (<120°C). If the pot residue turns black/tarry, stop immediately—this indicates polymerization of the difluoroalkene.

Q: My product smells like almonds/benzaldehyde. Is this normal? A: No. This indicates the presence of unreacted Methyl 2-formylbenzoate (starting material) or hydrolysis of the vinyl group (rare but possible). If the aldehyde content is high, consider a "scavenger" resin (e.g., polymer-supported amine) or a bisulfite wash to remove the aldehyde before the final column.

Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). While the ester is stable, the electron-deficient alkene can slowly oxidize or polymerize if exposed to light and air for extended periods.

References & Authority

  • TPPO Removal via MgCl2:

    • Source: Donald C. Craig et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Org.[1][2][6][7][8] Process Res. Dev. 2024.[1][5][6]

    • Context: Defines the efficiency of MgCl2 complexation in toluene.

    • URL:[Link]

  • Synthesis of Gem-Difluoroalkenes (Wittig Context):

    • Source: Krishnamoorthy, S. et al. "Synthesis of gem-Difluoroalkenes via Zn-Mediated Decarboxylative/Defluorinative Cross-Coupling." J. Org.[2] Chem.

    • Context: Describes the stability and synthesis conditions for 2,2-difluorovinyl benzoates.

    • URL:[Link]

  • General Wittig Purification Strategies:

    • Source: "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride." J. Org.[2] Chem. 2017, 82, 9931.[2]

    • Context: Alternative ZnCl2 method if MgCl2 is unavailable.

    • URL:[Link]

Sources

Optimization

improving the yield of Methyl 2-(2,2-difluoroethenyl)benzoate synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide for Methyl 2-(2,2-difluoroethenyl)benzoate Synthesis Executive Summary This technical guide addre...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide for Methyl 2-(2,2-difluoroethenyl)benzoate Synthesis

Executive Summary

This technical guide addresses the synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate , a critical gem-difluoroalkene building block. The presence of the ortho-ester group presents specific challenges regarding steric hindrance and potential hydrolysis. This guide prioritizes the Fuqua-SAW modification of the Wittig reaction as the most scalable and cost-effective route, while providing a high-performance alternative (Julia-Kocienski) for difficult substrates.

Part 1: Route Selection & Mechanistic Logic

Primary Recommendation: Modified Wittig Olefination (Fuqua-SAW)

  • Reagents: Sodium Chlorodifluoroacetate (ClCF

    
    CO
    
    
    
    Na), Triphenylphosphine (PPh
    
    
    ).
  • Solvent: DMF or Diglyme (Must be anhydrous).

  • Mechanism: Thermal decarboxylation of the salt generates difluorocarbene (:CF

    
    ) in situ, which is immediately trapped by PPh
    
    
    
    to form the active ylide (Ph
    
    
    P=CF
    
    
    ).
  • Why this route? It avoids the use of ozone-depleting gases (like chlorodifluoromethane) and expensive phosphonates. It is the industry standard for scale-up but requires strict moisture control to prevent hydrolysis of the ortho-ester.

Mechanistic Pathway The following diagram illustrates the critical intermediate species. Note that the generation of :CF


 is the rate-limiting step and must be matched by the consumption rate to prevent carbene dimerization (to tetrafluoroethylene).

WittigMechanism Salt NaO2CCF2Cl (Sodium Chlorodifluoroacetate) Carbene :CF2 (Difluorocarbene) Salt->Carbene 90-120°C -CO2, -NaCl Ylide Ph3P=CF2 (Difluoro Ylide) Carbene->Ylide + PPh3 PPh3 PPh3 PPh3->Ylide Trap Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane + Aldehyde Aldehyde Methyl 2-formylbenzoate Aldehyde->Oxaphosphetane Product Methyl 2-(2,2-difluoroethenyl)benzoate Oxaphosphetane->Product Collapse Byproduct Ph3P=O (TPPO) Oxaphosphetane->Byproduct

Figure 1: Mechanistic pathway of the Fuqua-SAW difluoromethylenation. The key to high yield is the efficient trapping of the transient carbene.

Part 2: Optimized Experimental Protocol

Protocol: Scale-Up Synthesis (10 mmol Scale) Target Yield: 75-85%

Reagents:

  • Methyl 2-formylbenzoate (1.64 g, 10 mmol)

  • Sodium chlorodifluoroacetate (3.05 g, 20 mmol, 2.0 equiv) [CRITICAL: Must be dry]

  • Triphenylphosphine (5.24 g, 20 mmol, 2.0 equiv)

  • DMF (Anhydrous, 40 mL)

Step-by-Step Workflow:

  • Drying Phase : Sodium chlorodifluoroacetate is highly hygroscopic. Dry it in a vacuum oven at 60°C for 4 hours before use. Moisture is the #1 killer of this reaction (hydrolyzing the ester to the acid).

  • Setup : Flame-dry a 3-neck round-bottom flask. Equip with a mechanical stirrer (magnetic stirring often fails due to salt precipitation), a reflux condenser, and a nitrogen inlet.

  • Charging : Add PPh

    
    , Methyl 2-formylbenzoate, and anhydrous DMF. Heat to 90°C .
    
  • Controlled Addition : Add the Sodium chlorodifluoroacetate in 4 portions over 1 hour.

    • Why? Adding all at once causes a massive CO

      
       evolution (frothing) and generates :CF
      
      
      
      faster than PPh
      
      
      can trap it, leading to side products.
  • Reaction : Stir at 90-100°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot should disappear.

  • Workup (TPPO Removal Strategy) :

    • Cool to room temperature.[1] Dilute with Et

      
      O (100 mL).
      
    • Wash with water (3 x 50 mL) to remove DMF and inorganic salts.

    • The Zinc Chloride Trick : To the organic layer, add a solution of ZnCl

      
       (2 equiv relative to PPh
      
      
      
      ) in ethanol.[1][2] Stir for 1 hour. This precipitates the Triphenylphosphine Oxide (TPPO) as a Zn-complex.[1][2] Filter off the solid.[1][3][4]
  • Purification : Concentrate the filtrate and purify via silica gel flash chromatography (0-5% EtOAc in Hexane).

Part 3: Troubleshooting & FAQs

Q1: My yield is stuck at ~40%. What is going wrong? Diagnosis: This is likely due to "Carbene Death" or Hydrolysis .

  • Cause A (Moisture): If your salt was wet, water reacted with the intermediate ylide to form a difluoromethyl phosphonium salt which does not react further, or it hydrolyzed your methyl ester to the benzoic acid derivative (which may precipitate or stay in the aqueous layer).

  • Cause B (Addition Rate): If you added the salt too fast, the :CF

    
     dimerized to tetrafluoroethylene (gas) and escaped.
    
  • Solution: Dry the salt rigorously. Slow down the addition rate. Ensure the internal temperature stays above 90°C (decarboxylation threshold).

Q2: I see a new spot on TLC that is very polar. Is it the product? Diagnosis: No. That is likely Methyl 2-carboxybenzoate (hydrolysis product) or Triphenylphosphine Oxide (TPPO) .

  • Verification: The gem-difluoroalkene product is non-polar (moves fast in Hexane).

  • Fix: Check the pH of your aqueous wash. If acidic, you hydrolyzed the ester. Use anhydrous DMF and keep the system under N

    
    .
    

Q3: The reaction mixture turned black and viscous. Diagnosis: Polymerization or decomposition of DMF.

  • Fix: Do not exceed 120°C. If using Diglyme, keep it at 100-110°C. Black tar often indicates thermal decomposition of the aldehyde or PPh

    
     oxidation.
    

Q4: How do I efficiently remove the massive amount of Triphenylphosphine Oxide (TPPO)? Diagnosis: Chromatography is expensive and slow for removing stoichiometric TPPO.

  • Protocol: Use the MgCl

    
     or ZnCl
    
    
    
    complexation method
    .
    • Reflux the crude mixture in toluene with MgCl

      
       (2 equiv). TPPO forms a complex [Mg(TPPO)
      
      
      
      Cl
      
      
      ] which precipitates upon cooling. Filter it off. This can save you hours of column time.

Part 4: Data & Visualization

Comparison of Methods

FeatureMethod A: Fuqua-SAW (Recommended)Method B: Julia-KocienskiMethod C: Zn-Mediated Coupling
Reagent ClCF

CO

Na / PPh

Difluoromethyl 2-pyridyl sulfoneCF

Br

/ Zn / PPh

Cost LowHighModerate
Atom Economy Poor (Generates TPPO)ModeratePoor
Yield (Typical) 70-85%80-95%50-65%
Suitability Large Scale (>10g)Difficult SubstratesQuick lab scale (<1g)

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (Product + TPPO + DMF) Wash Aqueous Wash (Remove DMF & NaCl) Crude->Wash Complex Add ZnCl2 or MgCl2 (in EtOH/Toluene) Wash->Complex Filter Filtration Complex->Filter Solid Solid Cake: TPPO-Metal Complex Filter->Solid Filtrate Filtrate: Product in Solvent Filter->Filtrate Column Flash Column (Hexane/EtOAc) Filtrate->Column Final Pure Methyl 2-(2,2-difluoroethenyl)benzoate Column->Final

Figure 2: Optimized purification workflow emphasizing chemical removal of TPPO before chromatography.

References

  • Fuqua, S. A., et al. "Synthesis of 1,1-difluoroolefins from aldehydes." Journal of Organic Chemistry, 1965.

  • Altman, R. A., et al. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination."[5] Organic Syntheses, 2021. (Detailed protocol for aryl aldehyde analog).

  • Hu, J., et al. "Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent." Journal of Organic Chemistry, 2010.

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride."[3] Journal of Organic Chemistry, 2017.[3]

  • Lin, Z., et al. "2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers." Nature Communications, 2021.

Sources

Reference Data & Comparative Studies

Validation

peer-reviewed literature on the validation of Methyl 2-(2,2-difluoroethenyl)benzoate synthesis

An In-Depth Comparative Guide to the Validated Synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate For researchers engaged in medicinal chemistry and drug development, the gem-difluoroalkene moiety represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validated Synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate

For researchers engaged in medicinal chemistry and drug development, the gem-difluoroalkene moiety represents a critical structural motif. It serves as a valuable bioisostere for a carbonyl group, capable of enhancing the metabolic stability and bioavailability of drug candidates. Methyl 2-(2,2-difluoroethenyl)benzoate is a key building block in this context, providing a versatile scaffold for further molecular elaboration. This guide offers a comparative analysis of validated synthetic routes to this compound, grounded in peer-reviewed literature, to assist scientists in selecting the optimal methodology for their research objectives.

Pillar 1: Strategic Approaches to Synthesis

The construction of the 2,2-difluoroethenyl group attached to a benzene ring can be approached through several distinct chemical strategies. The two most prominent and well-validated methods in contemporary organic synthesis are a modified Wittig-type olefination and a zinc-mediated reductive coupling. This guide will dissect these two pathways, comparing their operational parameters, efficiency, and the nature of the experimental validation that underpins them.

Method 1: Modified Wittig-Type gem-Difluoroolefination

This approach is a robust and frequently cited method for the synthesis of terminal gem-difluoroalkenes from aldehydes. It relies on the in-situ generation of a difluoromethylidene species from accessible reagents, which then reacts with the aldehyde in a manner analogous to the classic Wittig reaction.

Causality Behind Experimental Choices

The core of this reaction is the generation of a difluorocarbene or a related ylide-like species. The procedure detailed in Organic Syntheses, a highly trusted source for reproducible protocols, utilizes the combination of triphenylphosphine (PPh₃) and a halo-difluoroacetate salt, such as potassium 2-bromo-2,2-difluoroacetate (BrCF₂CO₂K).[1] The triphenylphosphine acts as an oxygen-atom acceptor and reductant, while the bromodifluoroacetate serves as the difluoromethylene precursor. The choice of BrCF₂CO₂K is advantageous as it allows the reaction to proceed at a lower temperature (90 °C) compared to its chloro- or sodium-based counterparts, which can require temperatures up to 160 °C.[1] Lower reaction temperatures generally lead to better functional group tolerance and reduced decomposition of sensitive products.[1] The starting material for this specific target would be Methyl 2-formylbenzoate, a readily available precursor.[2]

Detailed Experimental Protocol (Adapted from Organic Syntheses)
  • Step 1: Reaction Setup: An oven-dried 3-neck round-bottom flask is charged with Methyl 2-formylbenzoate (1.00 equiv.), triphenylphosphine (1.50 equiv.), and equipped with a reflux condenser, thermometer, and magnetic stir bar under a nitrogen atmosphere.[1]

  • Step 2: Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added, and the mixture is heated to an internal temperature of 90 °C.[1]

  • Step 3: Reagent Addition: Potassium 2-bromo-2,2-difluoroacetate (1.80 equiv.) is added portion-wise to the heated solution. The hygroscopic nature of this salt necessitates careful handling, preferably in a glovebox or dry box.[1]

  • Step 4: Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.[1]

  • Step 5: Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with aqueous lithium chloride (10% LiCl) to remove residual DMF, followed by brine.[1] The crude product is then purified by silica gel column chromatography to yield the final product.

Validation System

Trustworthiness in this protocol is established through rigorous in-process and final product analysis.

  • ³¹P NMR Spectroscopy: Can be used to determine the amount of unreacted PPh₃ in the crude mixture, allowing for a stoichiometric quench with methyl iodide to convert it to a more easily separable phosphonium salt.[1]

  • ¹H and ¹³C NMR Spectroscopy: The final product is unequivocally identified by its characteristic NMR signals. The vinylic proton typically appears as a doublet of doublets due to coupling with the two fluorine atoms. The carbon of the CF₂ group in the ¹³C NMR spectrum shows a characteristic triplet due to C-F coupling.

  • TLC Analysis: A simple and effective method for monitoring the reaction, with the product, Methyl 2-(2,2-difluoroethenyl)benzoate, exhibiting a higher Rf value than the more polar starting aldehyde.[1]

Method 2: Zinc-Mediated Reductive Coupling

A more recent and highly modular approach involves the synthesis of 2,2-difluorovinyl benzoates, which serve as versatile building blocks for further reactions. This method, reported by Liu et al., uses zinc dust to facilitate the reductive coupling between a 2-bromo-2,2-difluoroacetate and an acyl chloride.[3]

Causality Behind Experimental Choices

This strategy leverages the reactivity of zinc metal as a reducing agent to generate a reactive organozinc intermediate from the bromodifluoroacetate. This intermediate is then trapped by an acyl chloride. While the primary reported work focuses on creating 2,2-difluorovinyl benzoates for subsequent Ni-catalyzed cross-coupling, the core methodology can be adapted to form the target compound.[3] The key advantage here is the mild reaction conditions (typically room temperature to 30 °C) and the generation of a stable, isolable intermediate that can be used in a variety of subsequent transformations, offering significant synthetic flexibility.[3]

Conceptual Experimental Protocol (Adapted from Liu et al.)
  • Step 1: Reagent Preparation: In a nitrogen-filled glovebox, a flask is charged with activated zinc powder (2.0 equiv.).

  • Step 2: Reaction Setup: The flask is moved to a fume hood, and a solution of the appropriate 2-bromo-2,2-difluoroacetate (2.0 equiv.) and the corresponding benzoyl chloride derivative (1.0 equiv.) in a dioxane/acetonitrile solvent mixture is added.[3]

  • Step 3: Reaction Execution: The reaction mixture is stirred at 30 °C for approximately 12 hours.[3]

  • Step 4: Work-up and Purification: The reaction is quenched, filtered to remove zinc salts, and the organic phase is concentrated. The resulting crude product is purified via column chromatography to yield the 2,2-difluorovinyl benzoate product.

Validation System

The validation for this method follows standard organic chemistry practices.

  • High-Resolution Mass Spectrometry (HRMS): Provides definitive confirmation of the elemental composition and molecular weight of the synthesized product.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Crucial for structural elucidation. ¹⁹F NMR is particularly informative for confirming the presence and chemical environment of the fluorine atoms.

  • X-ray Crystallography: For solid products, single-crystal X-ray diffraction can provide unambiguous proof of structure.

Comparative Analysis of Synthetic Routes

FeatureMethod 1: Modified Wittig-Type OlefinationMethod 2: Zinc-Mediated Reductive Coupling
Starting Materials Methyl 2-formylbenzoateA suitable benzoyl chloride and a 2-bromo-2,2-difluoroacetate
Key Reagents Triphenylphosphine (PPh₃), BrCF₂CO₂KZinc (Zn) powder
Reaction Temperature 90 °C[1]25 - 30 °C[3]
Key Advantages Direct conversion from aldehyde; well-established and reliable protocol.[1]Very mild conditions; produces versatile intermediates for modular synthesis.[3]
Key Disadvantages Higher temperature; stoichiometric phosphine oxide byproduct.Requires handling of pyrophoric zinc powder; may be a less direct route.
Validation TLC, ¹H NMR, ¹³C NMR, ³¹P NMR.[1]¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS.[3]

Visualization of Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows.

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Oven-dried 3-neck Flask Reagents Add Methyl 2-formylbenzoate & Triphenylphosphine Start->Reagents Atmosphere Establish N2 Atmosphere Reagents->Atmosphere Solvent Add Anhydrous DMF Atmosphere->Solvent Heat Heat to 90°C Solvent->Heat Add_Salt Add BrCF2CO2K Heat->Add_Salt Monitor Monitor by TLC Add_Salt->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify End Validated Product Purify->End

Caption: Workflow for the Modified Wittig-Type Synthesis.

Zinc_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Flask in Glovebox Reagents Add Zinc Powder Start->Reagents Move Move to Fume Hood Reagents->Move Solution Add Solution of Benzoyl Chloride & Bromodifluoroacetate Move->Solution Stir Stir at 30°C for 12h Solution->Stir Quench Quench Reaction Stir->Quench Filter Filter Solids Quench->Filter Purify Column Chromatography Filter->Purify End Validated Product Purify->End

Caption: Workflow for the Zinc-Mediated Reductive Coupling.

Expert Recommendation and Conclusion

The choice between these two validated methods depends largely on the specific goals of the research program.

  • For Direct Synthesis and Scalability: The Modified Wittig-Type Olefination is the more direct route from a common starting material (aldehyde). Its procedure is exceptionally well-documented and validated in Organic Syntheses, making it a highly reliable choice for producing the target compound directly, even on a larger scale.[1] The main considerations are the moderately elevated temperature and the need to remove the triphenylphosphine oxide byproduct.

  • For Modularity and Mild Conditions: The Zinc-Mediated Reductive Coupling excels when the goal is to create a versatile intermediate for a discovery program. The resulting 2,2-difluorovinyl benzoate can be plugged into various cross-coupling reactions to rapidly generate a library of analogues.[3] The exceptionally mild reaction conditions are a significant advantage, particularly when working with sensitive or complex substrates.

Both methods are grounded in solid, peer-reviewed chemical principles and provide robust pathways to Methyl 2-(2,2-difluoroethenyl)benzoate and its derivatives. The selection of one over the other should be a strategic decision based on the desired outcome, whether it be the efficient synthesis of a single target or the flexible generation of a diverse chemical library.

References

  • Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]

  • Liu, F., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Farooq, M., & Ngaini, Z. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(2,2-difluoroethenyl)benzoate

The Hazard Landscape: Beyond the SDS While standard Safety Data Sheets (SDS) for benzoate esters classify them as "Irritants" or "Harmful if Swallowed," Methyl 2-(2,2-difluoroethenyl)benzoate presents a specific toxicolo...

Author: BenchChem Technical Support Team. Date: February 2026

The Hazard Landscape: Beyond the SDS

While standard Safety Data Sheets (SDS) for benzoate esters classify them as "Irritants" or "Harmful if Swallowed," Methyl 2-(2,2-difluoroethenyl)benzoate presents a specific toxicological profile that requires elevated precautions.[1]

As a structural hybrid containing a lipophilic difluoroethenyl tail and a benzoate ester core , this compound possesses unique properties that standard protocols often overlook:

  • Enhanced Lipophilicity: The fluorine substitution significantly increases the compound's ability to penetrate the stratum corneum (outer skin layer) compared to non-fluorinated methyl benzoate.[1]

  • Metabolic Hydrolysis: Upon systemic absorption, esterases can cleave the methyl group.[1] While the immediate metabolite is the benzoic acid derivative, the metabolic fate of the difluoroethenyl moiety is less characterized, necessitating a "High Hazard/Unknown" handling approach.[1]

  • Solvent Incompatibility: Benzoate esters are aggressive solvents for many standard laboratory plastics and elastomers.[1] Standard nitrile gloves provide insufficient protection for prolonged contact. [2]

The PPE Firewall: Strategic Barrier Selection[1]

Do not rely on generic "lab safety" rules. The following PPE matrix is calibrated specifically for the permeation rates of halogenated aromatic esters.

PPE Decision Matrix[1][3]
Protection ZoneStandard RequirementTechnical Justification & Specification
Hand Protection (Splash) Double-Gloving Required Inner Layer: 2.7 mil Polyethylene/EVOH Laminate (e.g., Silver Shield™).[1] Outer Layer: 5-8 mil Nitrile (High Dexterity).[1] Reason: Nitrile degrades rapidly (<10 mins) against concentrated benzoate esters.[1] The laminate provides chemical impermeability; the nitrile provides grip and mechanical protection.
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1] Secondary (Spill/Outside Hood): Half-mask respirator with Organic Vapor (OV) cartridges.[1] Note: N95 masks offer zero protection against ester vapors.[1]
Ocular Sealed Protection Required: Indirect-vented chemical splash goggles.[1] Prohibited: Standard safety glasses (vapors can bypass side shields).[1]
Body Non-Absorbent Barrier Required: Tyvek® or chemically resistant lab coat with cuffed sleeves.[1] Avoid: Cotton blends that can absorb and hold the liquid against the skin.
Visualization: PPE Selection Logic

(Graphviz Diagram describing the decision flow for PPE based on task duration)

PPE_Logic Start Task Assessment Duration Contact Duration? Start->Duration Splash Splash Risk Only (<1 min exposure) Duration->Splash Analytical/Weighing Prolonged Synthesis/Scale-up (>10 min exposure) Duration->Prolonged Reaction Setup/Workup Rec_Splash PROTOCOL A: Double Nitrile (Change immediately on contact) Splash->Rec_Splash Rec_Heavy PROTOCOL B: Laminate Liner + Nitrile Outer + Butyl Apron Prolonged->Rec_Heavy

Figure 1: Decision tree for selecting hand protection based on exposure potential. Note that standard nitrile is only acceptable for transient splash protection.

Operational Workflow: From Storage to Synthesis[1]

Handling fluorinated intermediates requires a strict chain of custody to prevent cross-contamination and environmental release.

Step-by-Step Protocol
Phase 1: Preparation & Weighing[1]
  • Static Control: Fluorinated crystalline solids are often static-prone.[1] Use an ionizing fan or antistatic gun inside the balance enclosure to prevent powder dispersal.

  • Containment: Weigh directly into a tared reaction vessel or a glass weighing boat. Avoid plastic weighing boats, as the compound may adhere or etch the surface over time.[1]

  • Solvent Selection: If preparing a stock solution, use Dichloromethane (DCM) or Ethyl Acetate .[1] Avoid alcohols if transesterification is a concern during storage.[1]

Phase 2: Reaction Setup
  • Vapor Trap: If heating is required, ensure the condenser is vented through a mineral oil bubbler or into the fume hood exhaust.[1] Do not vent directly into the lab atmosphere.

  • Temperature Control: Methyl benzoates are combustible.[1] Use an oil bath or heating block; never use an open flame .

Phase 3: Cleanup & Decontamination[1]
  • Surface Wipe: Do not use water initially.[1] Wipe surfaces with a solvent-soaked (Ethanol or Acetone) paper towel first to solubilize the ester, then wash with soap and water.[1]

  • Glove Removal: Adhere to the "beak method" to remove outer gloves without touching the exterior surface.

Visualization: Operational Safety Workflow

(Graphviz Diagram describing the lifecycle of the chemical in the lab)

Workflow cluster_safety CRITICAL CONTROL POINTS Storage Storage (4°C, Inert Gas) Weighing Weighing (Fume Hood + Antistatic) Storage->Weighing Transfer Reaction Reaction Setup (Closed System) Weighing->Reaction Dissolution Waste Disposal (Halogenated Stream) Reaction->Waste Quench/Workup

Figure 2: Operational lifecycle showing critical control points where exposure risk is highest.

Disposal & Emergency Response

Waste Management Strategy

Unlike standard organic waste, this compound contains fluorine.[1][3][4]

  • Segregation: Dispose of in the Halogenated Organic Waste stream.[1][5]

  • Why? Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas. Mixing this with non-halogenated waste (often used as fuel blending) can damage incinerators and release toxic emissions [1].

Spill Response (Small Scale < 50mL)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Silver Shield/Laminate gloves and goggles.[1]

  • Absorb: Use a universal absorbent pad or vermiculite.[1] Do not use paper towels alone, as they increase the surface area for evaporation.[1]

  • Clean: Wipe the area with acetone, followed by a detergent wash.[1]

  • Disposal: Place all absorbent materials into a sealed bag labeled "Fluorinated Organic Debris."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Methyl benzoate - Substance Information.[1][6][7][8] (Used for read-across toxicity data).[1] [Link][1]

Sources

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